2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid
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Overview
Description
The compound “2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid” consists of a cyclopropane ring and a pyrazole ring, as well as two difluoromethyl groups . It has potential applications in the field of medicinal chemistry, especially in the development of new drugs for various diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring and a pyrazole ring, as well as two difluoromethyl groups . The InChI code for this compound is 1S/C6H6F2N2O2/c7-6(8)4-1-2-10(9-4)3-5(11)12/h1-2,6H,3H2,(H,11,12) .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 176.12 . It is a powder at room temperature .Scientific Research Applications
1. Chemical Synthesis and Structural Studies
- Research has explored the synthesis and structural characterization of various pyrazole derivatives, including those related to 2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid. These studies provide insights into the chemical properties and potential applications of such compounds in material science and pharmaceuticals. For instance, Smyth et al. (2007) investigated divergent cyclizations of related acetic acids, revealing the sensitivity of cyclization outcomes to the nature of reagents and reaction conditions, which is crucial for controlled synthesis of complex heterocycles (Smyth et al., 2007).
2. Potential for Biological Applications
- Certain derivatives of pyrazole-acetic acids have been studied for their biological activities. For example, the synthesis and bioassay screening of organotin derivatives involving bis(pyrazol-1-yl)acetic acid by Wen et al. (2005) indicate potential applications in fungicides and cytotoxic agents, showcasing the relevance of these compounds in medicinal chemistry and pharmacology (Wen et al., 2005).
3. Applications in Molecular Engineering
- The synthesis of specific pyrazole derivatives, such as the ones related to this compound, offers potential applications in the field of molecular engineering. For instance, the study by Lgaz et al. (2018) on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media demonstrates the utility of these compounds in materials science, particularly in corrosion inhibition (Lgaz et al., 2018).
4. Crystallography and Coordination Chemistry
- Research involving similar pyrazole-acetic acid derivatives has contributed significantly to the understanding of crystal structures and coordination chemistry. This is exemplified in studies like that of Radi et al. (2017), which delve into the crystal engineering of complexes and coordination polymers based on pyrazole-carboxylic acid ligands, providing valuable insights for the design of new materials and catalysts (Radi et al., 2017).
Future Directions
The compound “2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid” has potential applications in the field of medicinal chemistry, especially in the development of new drugs for various diseases . The recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)8-5-2-1-3-6(5)13(12-8)4-7(14)15/h9H,1-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPBXQIWJMYGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165223 |
Source
|
Record name | 3-(Difluoromethyl)-5,6-dihydro-1(4H)-cyclopentapyrazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937599-56-9 |
Source
|
Record name | 3-(Difluoromethyl)-5,6-dihydro-1(4H)-cyclopentapyrazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937599-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethyl)-5,6-dihydro-1(4H)-cyclopentapyrazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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